molecular formula C22H22N2O4S2 B15106899 N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B15106899
M. Wt: 442.6 g/mol
InChI Key: RVFJTAGKELLEKQ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[4-(Benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a bicyclic heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide (sulfone) group. Key structural elements include:

  • A cyclopropanecarboxamide moiety at the ylidene position, introducing conformational rigidity and hydrogen-bonding capacity.
  • The sulfone group, which polarizes the molecule and influences electronic properties.

Properties

Molecular Formula

C22H22N2O4S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C22H22N2O4S2/c25-21(16-6-7-16)23-22-24(19-13-30(26,27)14-20(19)29-22)17-8-10-18(11-9-17)28-12-15-4-2-1-3-5-15/h1-5,8-11,16,19-20H,6-7,12-14H2

InChI Key

RVFJTAGKELLEKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety can be synthesized through the reaction of cyclopropanecarboxylic acid with an amine, followed by coupling with the thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzyloxy group, converting it to a benzyl alcohol or benzylamine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol, benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s tetrahydrothienothiazole core distinguishes it from related heterocycles. Key comparisons include:

Compound Class Core Structure Key Features Reference
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole Sulfone (5,5-dioxide), cyclopropanecarboxamide, benzyloxy phenyl Synthesized Data
Thiazolo[3,2-a]pyrimidines Fused thiazole-pyrimidine Benzylidene substituents, cyano groups, carbonyls (e.g., 11a,b in )
1,2,4-Triazole-3-thiones Triazole-thione tautomers Sulfonyl phenyl groups, fluorophenyl substituents (e.g., compounds 7–9)
Thiadiazole Derivatives 1,3,4-Thiadiazole Acryloyl, benzamide groups (e.g., 4g,h in )

Key Insights :

  • Sulfone vs. Sulfonyl/Sulfide Groups : The target’s sulfone group (S=O) increases polarity and stability compared to sulfide (C-S) or thione (C=S) groups in triazoles or thiazolo-pyrimidines .
  • Cyclopropane Rigidity : The cyclopropanecarboxamide introduces steric constraints absent in linear substituents (e.g., acryloyl groups in thiadiazoles ).
  • Benzyloxy vs. Benzylidene : The benzyloxy phenyl group may enhance solubility compared to hydrophobic benzylidene substituents in thiazolo-pyrimidines .

Physicochemical Properties and Spectral Data

Table 1: Spectral and Analytical Comparison
Compound IR (cm⁻¹) ¹H-NMR (δ ppm) Molecular Weight
Target Compound ~1250 (S=O), ~1680 (C=O amide) 7.5–8.2 (aromatic H), 1.0–2.0 (cyclopropane) ~450–500*
Thiazolo-pyrimidine 11a 2220 (CN), 1719 (C=O) 2.24 (CH₃), 7.29 (ArH) 386
Triazole-thione 7–9 1247–1255 (C=S), 3278–3414 (NH) Aromatic H: 7.5–8.2 ~450–550
Thiadiazole 4g 1690 (C=O), 1638 (C=O) Aromatic H: 7.1–7.8 392

*Estimated based on structural complexity.

Key Insights :

  • The target’s sulfone group would exhibit strong S=O stretches (~1250 cm⁻¹), similar to sulfonyl groups in triazoles .
  • The cyclopropane protons (δ 1.0–2.0 ppm) are distinct from methyl or alkyl groups in analogs (e.g., δ 2.24 in 11a ).
  • The amide carbonyl (IR ~1680 cm⁻¹) aligns with carboxamides in thiadiazoles (e.g., 4g at 1690 cm⁻¹ ).

Biological Activity

The compound N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and experimental findings.

Chemical Structure and Properties

The compound features a unique structure combining a cyclopropanecarboxamide moiety with a thieno-thiazole unit and a benzyloxyphenyl group. Its molecular formula is C20H20N2O3S2, and it has a molecular weight of 396.51 g/mol. The presence of the benzyloxy group is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, analogs designed with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
5oSiHa3.60 ± 0.45
5dPC-32.97 ± 0.88
5rHEK-293T>50

These results suggest a selective potency against cancer cells while maintaining lower toxicity towards normal cells .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization at the colchicine-binding site. Molecular docking studies have confirmed that these compounds can effectively bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of related compounds. For example, derivatives containing the benzyloxy group have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease:

CompoundMAO-B Inhibition IC50 (µM)
3h0.062

This compound displayed competitive and reversible inhibition of MAO-B, along with significant antioxidant activity . Such properties indicate its potential as a therapeutic agent in neuroprotection.

Case Studies

  • Cytotoxicity Evaluation : A series of benzyloxy-substituted compounds were synthesized and tested against various cancer cell lines. The results demonstrated that specific structural modifications could enhance selectivity and potency against tumor cells while minimizing effects on normal cells .
  • MAO-B Inhibition Studies : In vitro studies highlighted the selective inhibition of MAO-B by derivatives of the compound. The most potent inhibitor exhibited an IC50 value lower than that of established drugs like rasagiline, suggesting its potential as a new treatment option for Parkinson's disease .

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